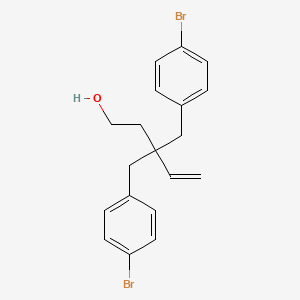

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol

Description

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol is a brominated organic compound featuring a pentenol backbone substituted with two 4-bromobenzyl groups at the 3-position. The presence of bromine atoms likely enhances electrophilic reactivity and may contribute to halogen bonding interactions in supramolecular assemblies .

Properties

IUPAC Name |

3,3-bis[(4-bromophenyl)methyl]pent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2O/c1-2-19(11-12-22,13-15-3-7-17(20)8-4-15)14-16-5-9-18(21)10-6-16/h2-10,22H,1,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWPTPOEDDLPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCO)(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol typically involves the reaction of 4-bromobenzyl bromide with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of 3,3-Bis(4-bromobenzyl)pent-4-en-1-one.

Reduction: Formation of 3,3-Bis(4-bromobenzyl)pentan-1-ol.

Substitution: Formation of derivatives like 3,3-Bis(4-aminobenzyl)pent-4-en-1-ol or 3,3-Bis(4-thiocyanatobenzyl)pent-4-en-1-ol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in targeting specific biological pathways:

- Antitumor Activity : Various studies have indicated that derivatives of 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been synthesized and tested for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific properties. The incorporation of bromobenzyl groups allows for enhanced thermal stability and mechanical strength in polymer matrices .

- Photonic Applications : Its ability to undergo photochemical reactions makes it suitable for use in photonic devices. The compound can be incorporated into light-emitting diodes (LEDs) and other optoelectronic materials, where its reactivity can be harnessed to improve performance .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate:

- Synthetic Pathways : The compound can be used to synthesize more complex molecules through reactions such as cross-coupling and metathesis. These reactions are crucial for developing new drugs and materials with tailored properties .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutic agents. The study concluded that modifications to the bromobenzyl groups could enhance the selectivity and potency of these compounds against specific cancer types .

Case Study 2: Polymer Development

In another research effort, scientists explored the use of this compound in creating high-performance polymers. By polymerizing the compound with other monomers, they developed materials with improved thermal stability and mechanical properties suitable for aerospace applications. The resulting polymers showed enhanced resistance to heat and deformation under stress .

Mechanism of Action

The mechanism of action of 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol with structurally related compounds:

Physicochemical Properties

- Polarity and Solubility : The dual bromobenzyl groups in the target compound likely increase hydrophobicity compared to simpler alcohols like 3-(4-bromophenyl)propan-1-ol . This property may influence its partitioning behavior in biological systems or solvent-based extractions.

- Thermal Stability : Brominated aromatics generally exhibit higher thermal stability than their methyl counterparts due to stronger C-Br bonds. This trend is observed in halogenated porphyrin complexes , suggesting similar stability advantages for the target compound.

Biological Activity

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol, with the molecular formula C19H20Br2O and a molecular weight of 424.17 g/mol, is a compound characterized by its unique structure featuring two 4-bromobenzyl groups attached to a pent-4-en-1-ol backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine atoms and the hydroxyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Research Findings

Recent studies have evaluated the biological activities of this compound, revealing promising results:

- Cytotoxicity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including RKO and HeLa cells. The IC50 values ranged from 49.79 µM to 113.70 µM, indicating a moderate level of potency against these tumor cells .

- Antioxidant Activity : The compound has also shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity was assessed using various assays that measure the ability to scavenge free radicals.

- Leishmanicidal Activity : In addition to its anticancer effects, this compound was tested against Leishmania mexicana, with IC50 values indicating potent leishmanicidal activity comparable to established treatments like amphotericin B .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3,3-Bis(4-chlorobenzyl)pent-4-en-1-ol | Chlorinated analog | Moderate cytotoxicity |

| 3,3-Bis(4-fluorobenzyl)pent-4-en-1-ol | Fluorinated analog | Lower antimicrobial activity |

| 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol | Methylated analog | Reduced reactivity |

The presence of bromine in this compound enhances its electrophilic character compared to its chlorinated and fluorinated counterparts, making it more reactive in biological systems.

Case Study 1: Anticancer Activity

A study conducted on the RKO cell line evaluated the cytotoxic effects of various derivatives of bis(bromobenzyl) compounds. The results indicated that this compound exhibited a significant inhibitory effect on cell viability at concentrations ranging from 15 µM to 150 µM. The morphological changes observed under microscopy further confirmed the cytotoxic effects at IC50 concentrations .

Case Study 2: Antimicrobial Testing

In a separate investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated effective inhibition of bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.